![molecular formula C12H15N3O B13923661 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a pyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the pyrrolidin-3-ylmethoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The pyrrolidine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods can be optimized for large-scale production by using appropriate catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have been used to predict its interactions with targets such as G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-3-ylmethoxy)methylpyridine hydrochloride: This compound shares a similar structure but differs in the position of the pyrrolidine moiety.
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds have a spirocyclic structure and are studied for their biological activities.
Uniqueness
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring system and the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-3-13-6-9(1)8-16-11-5-10-2-4-14-12(10)15-7-11/h2,4-5,7,9,13H,1,3,6,8H2,(H,14,15) |
InChI Key |
SGPOVFKMCHOFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


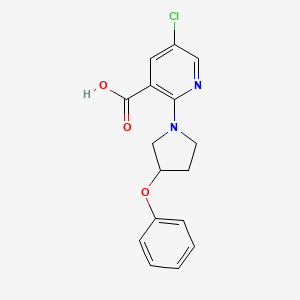
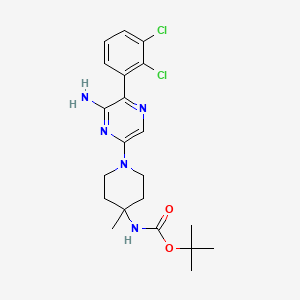
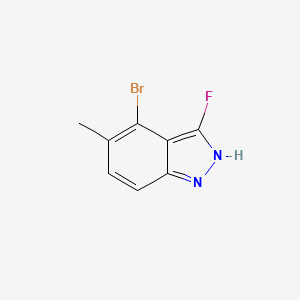
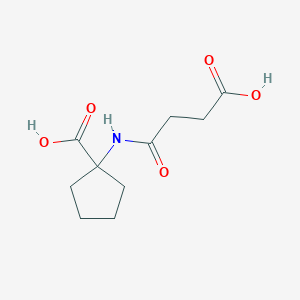


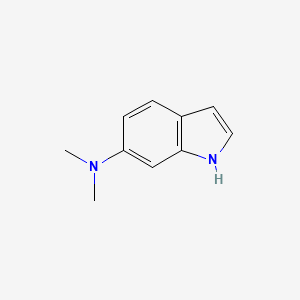
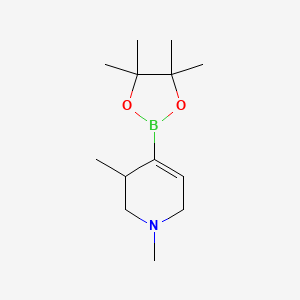

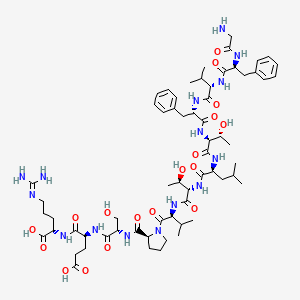

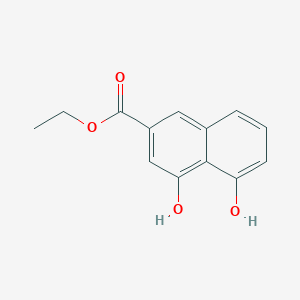
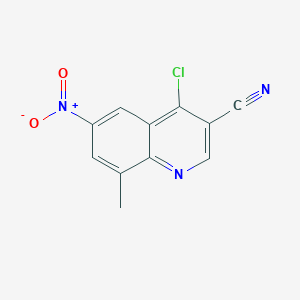
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
